Cas no 180324-53-2 (2-azetidinone, 3-ethyl-4-phenyl- (en))
2-azetidinone, 3-ethyl-4-phenyl- (en) Chemical and Physical Properties
Names and Identifiers
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- 2-azetidinone, 3-ethyl-4-phenyl- (en)
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- Inchi: InChI=1S/C11H13NO/c1-2-9-10(12-11(9)13)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3,(H,12,13)
- InChI Key: YAUCTLNBMDWRBQ-UHFFFAOYSA-N
- SMILES: CCC1C(NC1=O)C2=CC=CC=C2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
2-azetidinone, 3-ethyl-4-phenyl- (en) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1278324-50mg |
3-ethyl-4-phenylazetidin-2-one |
180324-53-2 | 50mg |
$612.0 | 2023-10-01 | ||
| Enamine | EN300-1278324-100mg |
3-ethyl-4-phenylazetidin-2-one |
180324-53-2 | 100mg |
$640.0 | 2023-10-01 | ||
| Enamine | EN300-1278324-250mg |
3-ethyl-4-phenylazetidin-2-one |
180324-53-2 | 250mg |
$670.0 | 2023-10-01 | ||
| Enamine | EN300-1278324-500mg |
3-ethyl-4-phenylazetidin-2-one |
180324-53-2 | 500mg |
$699.0 | 2023-10-01 | ||
| Enamine | EN300-1278324-1000mg |
3-ethyl-4-phenylazetidin-2-one |
180324-53-2 | 1000mg |
$728.0 | 2023-10-01 | ||
| Enamine | EN300-1278324-2500mg |
3-ethyl-4-phenylazetidin-2-one |
180324-53-2 | 2500mg |
$1428.0 | 2023-10-01 | ||
| Enamine | EN300-1278324-5000mg |
3-ethyl-4-phenylazetidin-2-one |
180324-53-2 | 5000mg |
$2110.0 | 2023-10-01 | ||
| Enamine | EN300-1278324-10000mg |
3-ethyl-4-phenylazetidin-2-one |
180324-53-2 | 10000mg |
$3131.0 | 2023-10-01 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00961080-1g |
3-Ethyl-4-phenylazetidin-2-one |
180324-53-2 | 95% | 1g |
¥2933.0 | 2023-04-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00961080-5g |
3-Ethyl-4-phenylazetidin-2-one |
180324-53-2 | 95% | 5g |
¥8505.0 | 2023-04-01 |
2-azetidinone, 3-ethyl-4-phenyl- (en) Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 2-azetidinone, 3-ethyl-4-phenyl- (en)
Introduction to 2-azetidinone, 3-ethyl-4-phenyl- (en) and Its Significance in Modern Chemical Research
The compound with the CAS number 180324-53-2, identified as 2-azetidinone, 3-ethyl-4-phenyl- (en), represents a fascinating subject of study in the realm of organic chemistry and pharmaceutical innovation. This heterocyclic compound, characterized by its azetidinone core structure, has garnered attention due to its unique chemical properties and potential applications in drug development. The molecular framework of 2-azetidinone, 3-ethyl-4-phenyl- (en) consists of a five-membered ring containing nitrogen, ethyl and phenyl substituents, which contribute to its distinct reactivity and biological activity.
In recent years, the exploration of such heterocyclic compounds has been a cornerstone in the quest for novel therapeutic agents. The structural motif of 2-azetidinone, 3-ethyl-4-phenyl- (en) exhibits a blend of flexibility and rigidity, making it an attractive scaffold for medicinal chemists. This compound’s ability to interact with biological targets in a precise manner has positioned it as a candidate for further investigation in the development of small-molecule drugs. The presence of the azetidinone ring not only imparts stability but also opens up avenues for functionalization, enabling the synthesis of derivatives with enhanced pharmacological profiles.
One of the most compelling aspects of 2-azetidinone, 3-ethyl-4-phenyl- (en) is its potential role in addressing various therapeutic challenges. Current research indicates that this compound may exhibit bioactivity relevant to inflammation, cancer, and neurodegenerative diseases. The phenyl group and ethyl side chain contribute to its lipophilicity, which is often a critical factor in drug absorption and distribution within the body. Furthermore, the nitrogen atom in the azetidinone ring allows for hydrogen bonding interactions, which can be leveraged to improve binding affinity to biological targets.
Recent advancements in computational chemistry have facilitated a deeper understanding of the molecular interactions involving 2-azetidinone, 3-ethyl-4-phenyl- (en). Molecular docking studies have revealed that this compound can bind effectively to enzymes and receptors implicated in several diseases. For instance, preliminary data suggest that it may inhibit certain kinases involved in cancer progression by occupying critical active sites. Additionally, its structural features make it a promising candidate for modulating inflammatory pathways, which are central to conditions such as rheumatoid arthritis and atherosclerosis.
The synthesis of 2-azetidinone, 3-ethyl-4-phenyl- (en) has been optimized through various methodologies to ensure high yield and purity. Traditional approaches involving cyclocondensation reactions have been refined, incorporating catalytic systems that enhance efficiency. Modern techniques such as flow chemistry have also been explored to streamline the process and reduce environmental impact. These synthetic advancements not only make the compound more accessible for research purposes but also lay the groundwork for large-scale production if future clinical applications materialize.
From a regulatory perspective, 2-azetidinone, 3-ethyl-4-phenyl- (en) falls under categories that require thorough characterization before clinical use. However, its non-toxic profile observed in initial assays bodes well for further development. Researchers are keen on evaluating its safety profile through preclinical studies involving cell cultures and animal models. These studies aim to establish dosing regimens and identify any potential side effects before human trials can commence.
The broader significance of compounds like 2-azetidinone, 3-ethyl-4-phenyl-(en) lies in their contribution to expanding the chemical toolbox available for drug discovery. The diversity inherent in heterocyclic structures provides chemists with numerous possibilities for designing molecules with tailored properties. As research progresses, it is anticipated that derivatives of this compound will emerge as lead candidates for new therapies targeting unmet medical needs.
In conclusion,2-Azetidinone, 3-Ethyl, 4-Phenyl-(en) continues to be a subject of intense interest due to its structural complexity and potential therapeutic applications. The combination of computational modeling and innovative synthetic strategies is paving the way for unlocking its full potential in pharmaceuticals. As scientists delve deeper into understanding its properties, this compound holds promise not only as a research tool but also as a stepping stone toward next-generation treatments.
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